molecular formula C20H16N2O3 B8678099 Methyl 6-methoxy-1-(quinolin-4-yl)-1H-indole-3-carboxylate CAS No. 649550-93-6

Methyl 6-methoxy-1-(quinolin-4-yl)-1H-indole-3-carboxylate

Cat. No.: B8678099
CAS No.: 649550-93-6
M. Wt: 332.4 g/mol
InChI Key: AAJRNLWKLILKAE-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1-(quinolin-4-yl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

649550-93-6

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 6-methoxy-1-quinolin-4-ylindole-3-carboxylate

InChI

InChI=1S/C20H16N2O3/c1-24-13-7-8-14-16(20(23)25-2)12-22(19(14)11-13)18-9-10-21-17-6-4-3-5-15(17)18/h3-12H,1-2H3

InChI Key

AAJRNLWKLILKAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2C3=CC=NC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.384 g (12 mmol) of sodium hydride, at 75% by mass in liquid petroleum jelly, is added at a temperature in the region of 20° C. under an argon atmosphere to a solution of 2.4 g (11.7 mmol) of 6-methoxy-3-methoxycarbonyl-1H-indole in 60 cm3 of dimethylformamide. After stirring at a temperature in the region of 40° C. for 0.3 hours, 1.98 g (12 mmol) of 4-chloroquinoline are added. After stirring at a temperature in the region of 120° C. for 5 hours, the reaction mixture is poured into 200 cm3 of water and extracted with 200 cm3 of ethyl acetate. The organic phase is washed with 3 times 100 cm3 of water and is then dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa) to give 3.9 g of a brown residue which is purified by silica gel chromatography (eluent: cyclohexane/ethyl acetate (65/35 by volume)]. After concentrating the fractions under reduced pressure, 2.5 g of 6-methoxy-3-methoxycarbonyl-1-(quinol-4-yl)-1H-indole are obtained in the form of a beige-coloured solid melting at 162° C.
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0.384 g
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petroleum jelly
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2.4 g
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60 mL
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1.98 g
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200 mL
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Synthesis routes and methods II

Procedure details

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